2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose typically involves the acetylation of 2-deoxy-2-N-phthalimido-D-glucopyranose. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent decomposition of the product.
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-deoxy-2-N-phthalimido-D-glucopyranose.
Substitution: The phthalimido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and alkyl halides are used under anhydrous conditions to facilitate the substitution reactions.
Major Products
Scientific Research Applications
2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose involves its role as an acyl donor in chemical reactions. The acetyl groups can be transferred to other molecules, facilitating the synthesis of complex compounds. The phthalimido group provides stability and specificity in reactions, allowing for targeted modifications of the glucopyranose structure.
Comparison with Similar Compounds
Similar Compounds
- 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose
- 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose
Uniqueness
2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose is unique due to its specific combination of acetyl and phthalimido groups, which provide both reactivity and stability. This makes it particularly useful in the synthesis of glycopeptide antibiotics and other complex molecules.
Properties
IUPAC Name |
[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO11/c1-10(24)30-9-16-18(31-11(2)25)19(32-12(3)26)17(22(34-16)33-13(4)27)23-20(28)14-7-5-6-8-15(14)21(23)29/h5-8,16-19,22H,9H2,1-4H3/t16-,17-,18-,19-,22?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXJAHFLYZUOPT-SWHXLWHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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